molecular formula C11H15N3O B1445177 6-Isobutoxy-1H-indazol-3-amine CAS No. 1394068-70-2

6-Isobutoxy-1H-indazol-3-amine

Cat. No. B1445177
M. Wt: 205.26 g/mol
InChI Key: KOUPXNGTRRZRRU-UHFFFAOYSA-N
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Description

6-Isobutoxy-1H-indazol-3-amine is a compound that falls under the category of indazole derivatives . Indazole compounds are an important part of many natural products and marketed drugs . They have diverse biological activities, such as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis .


Synthesis Analysis

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 1H- and 2H-indazoles involves strategies like transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

HIV-1 Capsid Inhibition

6-Isobutoxy-1H-indazol-3-amine: is a key intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor used in the treatment of HIV-1 infections. The compound’s ability to interfere with the virus’s capsid structure makes it invaluable in the development of antiretroviral therapies .

Alzheimer’s Disease Treatment

The indazole moiety, which is part of the 6-Isobutoxy-1H-indazol-3-amine structure, is found in inhibitors targeting glycogen synthase kinase 3β . This enzyme is implicated in Alzheimer’s disease, and inhibitors can potentially modify the disease’s progression .

Iron Deficiency Treatment

Indazole compounds have been developed as potential treatments for iron deficiency. The structural similarity suggests that 6-Isobutoxy-1H-indazol-3-amine could be a precursor or a model compound for designing drugs to treat this condition .

Antitumor Activity

Derivatives of 1H-indazole-3-amine have shown significant promise in inhibiting tumor growth. They have been tested against various cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma cells, indicating the potential of 6-Isobutoxy-1H-indazol-3-amine in cancer research .

Apoptosis Induction

Some indazole derivatives are known to induce apoptosis in cancer cells. They can affect cell cycle regulation and promote cell death, which is a desirable effect in cancer treatment. The structural framework of 6-Isobutoxy-1H-indazol-3-amine could be utilized to explore new anticancer agents .

p53/MDM2 Pathway Inhibition

The p53/MDM2 pathway is crucial in regulating the cell cycle and apoptosis. Indazole derivatives have been found to inhibit this pathway, suggesting that 6-Isobutoxy-1H-indazol-3-amine could serve as a scaffold for developing novel anticancer drugs that target this pathway .

properties

IUPAC Name

6-(2-methylpropoxy)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-7(2)6-15-8-3-4-9-10(5-8)13-14-11(9)12/h3-5,7H,6H2,1-2H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUPXNGTRRZRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC2=C(C=C1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isobutoxy-1H-indazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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